Ha14-1

Catalog No.
S548176
CAS No.
65673-63-4
M.F
C17H17BrN2O5
M. Wt
409.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ha14-1

CAS Number

65673-63-4

Product Name

Ha14-1

IUPAC Name

ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate

Molecular Formula

C17H17BrN2O5

Molecular Weight

409.2 g/mol

InChI

InChI=1S/C17H17BrN2O5/c1-3-23-16(21)11(8-19)13-10-7-9(18)5-6-12(10)25-15(20)14(13)17(22)24-4-2/h5-7,11,13H,3-4,20H2,1-2H3

InChI Key

SXJDCULZDFWMJC-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2-amino-6-bromo-alpha-cyano-3-(ethoxycarbonyl)-4H-1-benzopyran-4-acetic acid ethyl ester, ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate, HA 14-1, HA14-1

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C(C#N)C(=O)OCC)C=C(C=C2)Br)N

Isomeric SMILES

CCOC(=O)C1=C(OC2=C([C@H]1[C@H](C#N)C(=O)OCC)C=C(C=C2)Br)N

The exact mass of the compound Ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate is 408.03208 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 720569. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. It belongs to the ontological category of 1-benzopyran in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ha14-1 is a cell-permeable, small organic molecule identified as a ligand for a surface functional pocket on the anti-apoptotic protein Bcl-2. Unlike many prominent Bcl-2 inhibitors that mimic the natural BH3 domain to function, Ha14-1 represents an alternative binding modality. Its primary value in a procurement context is as a tool compound for investigating Bcl-2-regulated apoptosis through mechanisms distinct from canonical BH3 mimetics, such as disrupting the Bcl-2/Bax interaction. This guide provides evidence to inform the selection of Ha14-1 over more common in-class substitutes for specific research applications.

Substituting Ha14-1 with common, high-affinity BH3 mimetics like ABT-737 is inappropriate for many experimental goals because they operate via fundamentally different mechanisms. While ABT-737 competitively inhibits Bcl-2 by occupying the canonical BH3-binding groove, Ha14-1 binds to a different surface pocket. This mechanistic divergence leads to distinct downstream cellular effects; for example, in platelets, ABT-737 induces slow, caspase-dependent apoptosis, whereas Ha14-1 triggers a more rapid, caspase-independent cell death pathway. Furthermore, Ha14-1 has been shown to directly inhibit SERCA2b calcium pump activity, an off-target effect not observed with ABT-737. Therefore, procuring Ha14-1 is a deliberate choice to probe non-BH3-mimetic pathways of Bcl-2 inhibition or to leverage its distinct pharmacological profile, which cannot be replicated by generic BH3-mimetic substitutes.

Differentiated Binding Affinity Profile for Mechanistic Analysis

Ha14-1 exhibits a moderate, micromolar binding affinity for the Bcl-2 surface pocket, with a reported IC50 of approximately 9 μM in an in vitro competitive fluorescence polarization assay. This contrasts sharply with the nanomolar affinity of canonical BH3 mimetics like ABT-737 for Bcl-2/Bcl-xL. The lower affinity of Ha14-1 makes it a suitable tool for studies where a high-potency, nanomolar inhibitor might produce confounding effects or mask subtle mechanistic details, allowing for investigation of Bcl-2 inhibition under different binding kinetics.

Evidence DimensionIn Vitro Binding Affinity (IC50 vs. Bcl-2)
Target Compound Data~9 μM
Comparator Or BaselineABT-737 (High-affinity BH3 mimetic with nanomolar potency)
Quantified DifferenceOrders of magnitude lower affinity than ABT-737
ConditionsCompetitive fluorescence polarization assay competing with a Flu-BakBH3 peptide for binding to recombinant Bcl-2 protein.

This moderate affinity profile justifies procuring Ha14-1 specifically for mechanistic studies where a less potent, non-BH3-mimetic interaction with Bcl-2 is the desired experimental variable.

Distinct Apoptosis Induction Kinetics Compared to ABT-737

In a direct comparison using human platelets, Ha14-1 demonstrates significantly different cell death induction kinetics than the BH3 mimetic ABT-737. After 60 minutes of treatment, Ha14-1 induced phosphatidylserine (PS) exposure in 61.6% (± 4.4%) of platelets, indicating rapid membrane changes. In contrast, ABT-737 acted much more slowly, with very few platelets becoming positive for PS exposure at 60 minutes and reaching only 37.9% (± 6.0%) after 90 minutes. This highlights a clear, quantifiable difference in the cellular response time to these two inhibitors.

Evidence DimensionPlatelet Phosphatidylserine (PS) Exposure (% Positive Cells)
Target Compound Data61.6% (± 4.4%) at 60 minutes
Comparator Or BaselineABT-737: Very few positive at 60 minutes; 37.9% (± 6.0%) at 90 minutes
Quantified DifferenceHa14-1 induces PS exposure significantly more rapidly than ABT-737.
ConditionsIn vitro treatment of human platelets, measured by Annexin V (AnV) binding via flow cytometry.

For researchers studying the temporal dynamics of apoptosis, Ha14-1 provides a tool to trigger a rapid, non-canonical cell death response, a fundamentally different experimental outcome than that achieved with the slower-acting ABT-737.

Defined Solubility in Standard Laboratory Solvents for Reliable Stock Preparation

Ha14-1 demonstrates reliable, high solubility in common organic solvents used for preparing stock solutions in a laboratory setting. Technical datasheets report solubility in DMSO and Ethanol at up to 100 mM (40.92 mg/mL), while it is noted as insoluble in water. This established solubility profile allows for the preparation of concentrated, stable stock solutions, which is a critical parameter for ensuring experimental reproducibility and simplifying handling protocols. The lack of aqueous solubility is a key consideration for experimental design, necessitating the use of a solvent carrier like DMSO.

Evidence DimensionMaximum Solubility
Target Compound Data100 mM in DMSO; 100 mM in Ethanol
Comparator Or BaselineInsoluble in Water
Quantified DifferenceHigh solubility in standard organic solvents vs. insolubility in aqueous media.
ConditionsStandard laboratory conditions (e.g., 25°C).

This clear solubility data provides confidence in handling and storage, allowing buyers to plan for consistent and reproducible dosing across experiments, a key factor in procurement decisions.

Investigating Non-BH3 Groove-Dependent Bcl-2 Inhibition

Ha14-1 is the appropriate choice for studies designed to explore mechanisms of Bcl-2 inhibition that are independent of the BH3-binding groove. Its distinct binding site allows for the specific interrogation of how ligating other surface pockets on Bcl-2 affects its anti-apoptotic function, a question that cannot be answered using canonical BH3 mimetics.

Probing Bcl-2/Bax Interaction Dynamics

Given evidence that Ha14-1 can prevent the interaction between Bcl-2 and the pro-apoptotic protein Bax, it serves as a valuable tool for experiments focused on this specific protein-protein interaction. It is particularly useful for sensitizing Bcl-2-dependent cells to other apoptotic stimuli where the disruption of the Bcl-2/Bax complex is the hypothesized mechanism of action.

Use as a Scaffold for Novel Ligand Discovery

As one of the first non-peptidic, small molecule ligands discovered for Bcl-2, the chromene scaffold of Ha14-1 serves as a validated starting point for medicinal chemistry efforts. Research groups focused on developing new Bcl-2 antagonists with alternative mechanisms can procure Ha14-1 as a reference compound or foundational structure for structure-activity relationship (SAR) studies.

References

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

408.03208 Da

Monoisotopic Mass

408.03208 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Niino S, Nakamura Y, Hirabayashi Y, Nagano-Ito M, Ichikawa S. A small molecule inhibitor of Bcl-2, HA14-1, also inhibits ceramide glucosyltransferase. Biochem Biophys Res Commun. 2013 Feb 26. doi:pii: S0006-291X(13)00312-4. 10.1016/j.bbrc.2013.02.052. [Epub ahead of print] PubMed PMID: 23485465.
2: Akl H, Vandecaetsbeek I, Monaco G, Kauskot A, Luyten T, Welkenhuyzen K, Hoylaerts M, De Smedt H, Parys JB, Bultynck G. HA14-1, but not the BH3 mimetic ABT-737, causes Ca2+ dysregulation in platelets and human cell lines. Haematologica. 2013 Feb 12. [Epub ahead of print] PubMed PMID: 23403318.
3: Nyhan MJ, O'Donovan TR, Elzinga B, Crowley LC, O'Sullivan GC, McKenna SL. The BH3 mimetic HA14-1 enhances 5-fluorouracil-induced autophagy and type II cell death in oesophageal cancer cells. Br J Cancer. 2012 Feb 14;106(4):711-8. doi: 10.1038/bjc.2011.604. Epub 2012 Jan 12. PubMed PMID: 22240779; PubMed Central PMCID: PMC3322956.
4: Weyland M, Manero F, Paillard A, Grée D, Viault G, Jarnet D, Menei P, Juin P, Chourpa I, Benoit JP, Grée R, Garcion E. Mitochondrial targeting by use of lipid nanocapsules loaded with SV30, an analogue of the small-molecule Bcl-2 inhibitor HA14-1. J Control Release. 2011 Apr 10;151(1):74-82. doi: 10.1016/j.jconrel.2010.11.032. Epub 2010 Dec 5. PubMed PMID: 21138749.
5: Moon DO, Kim MO, Kang SH, Choi YH, Park SY, Kim GY. HA14-1 sensitizes TNF-alpha-induced apoptosis via inhibition of the NF-kappaB signaling pathway: involvement of reactive oxygen species and JNK. Cancer Lett. 2010 Jun 1;292(1):111-8. doi: 10.1016/j.canlet.2009.11.014. Epub 2009 Dec 22. PubMed PMID: 20022690.
6: Simonin K, Brotin E, Dufort S, Dutoit S, Goux D, N'diaye M, Denoyelle C, Gauduchon P, Poulain L. Mcl-1 is an important determinant of the apoptotic response to the BH3-mimetic molecule HA14-1 in cisplatin-resistant ovarian carcinoma cells. Mol Cancer Ther. 2009 Nov;8(11):3162-70. doi: 10.1158/1535-7163.MCT-09-0493. Epub 2009 Nov 3. PubMed PMID: 19887550.
7: Mohan N, Karmakar S, Choudhury SR, Banik NL, Ray SK. Bcl-2 inhibitor HA14-1 and genistein together adeptly down regulated survival factors and activated cysteine proteases for apoptosis in human malignant neuroblastoma SK-N-BE2 and SH-SY5Y cells. Brain Res. 2009 Aug 4;1283:155-66. doi: 10.1016/j.brainres.2009.05.097. Epub 2009 Jun 6. PubMed PMID: 19505441; PubMed Central PMCID: PMC3103943.
8: Arisan ED, Kutuk O, Tezil T, Bodur C, Telci D, Basaga H. Small inhibitor of Bcl-2, HA14-1, selectively enhanced the apoptotic effect of cisplatin by modulating Bcl-2 family members in MDA-MB-231 breast cancer cells. Breast Cancer Res Treat. 2010 Jan;119(2):271-81. doi: 10.1007/s10549-009-0343-z. Epub 2009 Feb 24. PubMed PMID: 19238538.
9: Heikaus S, van den Berg L, Kempf T, Mahotka C, Gabbert HE, Ramp U. HA14-1 is able to reconstitute the impaired mitochondrial pathway of apoptosis in renal cell carcinoma cell lines. Cell Oncol. 2008;30(5):419-33. PubMed PMID: 18791273.
10: Hamada N, Kataoka K, Sora S, Hara T, Omura-Minamisawa M, Funayama T, Sakashita T, Nakano T, Kobayashi Y. The small-molecule Bcl-2 inhibitor HA14-1 sensitizes cervical cancer cells, but not normal fibroblasts, to heavy-ion radiation. Radiother Oncol. 2008 Nov;89(2):227-30. doi: 10.1016/j.radonc.2008.08.006. Epub 2008 Sep 4. PubMed PMID: 18774194.
11: Kessel D, Price M, Reiners JJ Jr. The Bcl-2 antagonist HA14-1 forms a fluorescent albumin complex that can be mistaken for several oxidized ROS probes. Photochem Photobiol. 2008 Sep-Oct;84(5):1272-6. doi: 10.1111/j.1751-1097.2008.00371.x. Epub 2008 May 29. PubMed PMID: 18513234; PubMed Central PMCID: PMC2743960.
12: Chernigovskaya EV, Nikitina LS, Dorofeeva NA, Glazova MV. Effects of selective Bcl-2 inhibitor HA14-1 treatments on functional activity of magnocellular vasopressinergic neurons of rat hypothalamus. Neurosci Lett. 2008 May 23;437(1):59-64. doi: 10.1016/j.neulet.2008.03.060. Epub 2008 Mar 26. PubMed PMID: 18434013.
13: Wlodkowic D, Skommer J, Pelkonen J. Brefeldin A triggers apoptosis associated with mitochondrial breach and enhances HA14-1- and anti-Fas-mediated cell killing in follicular lymphoma cells. Leuk Res. 2007 Dec;31(12):1687-700. Epub 2007 Apr 10. PubMed PMID: 17428536.
14: Oliver L, Mahé B, Gréé R, Vallette FM, Juin P. HA14-1, a small molecule inhibitor of Bcl-2, bypasses chemoresistance in leukaemia cells. Leuk Res. 2007 Jun;31(6):859-63. Epub 2007 Jan 16. PubMed PMID: 17224180.
15: Kessel D, Reiners JJ Jr. Initiation of apoptosis and autophagy by the Bcl-2 antagonist HA14-1. Cancer Lett. 2007 May 8;249(2):294-9. Epub 2006 Oct 19. PubMed PMID: 17055152; PubMed Central PMCID: PMC1924967.
16: Separovic D, Wang S, Awad Maitah MY, Hanada K, Kessel D. Ceramide response post-photodamage is absent after treatment with HA14-1. Biochem Biophys Res Commun. 2006 Jun 30;345(2):803-8. Epub 2006 May 2. PubMed PMID: 16701558; PubMed Central PMCID: PMC2972543.
17: Manero F, Gautier F, Gallenne T, Cauquil N, Grée D, Cartron PF, Geneste O, Grée R, Vallette FM, Juin P. The small organic compound HA14-1 prevents Bcl-2 interaction with Bax to sensitize malignant glioma cells to induction of cell death. Cancer Res. 2006 Mar 1;66(5):2757-64. PubMed PMID: 16510597.
18: Wlodkowic D, Skommer J, Pelkonen J. Multiparametric analysis of HA14-1-induced apoptosis in follicular lymphoma cells. Leuk Res. 2006 Sep;30(9):1187-92. Epub 2006 Jan 18. PubMed PMID: 16414117.
19: Skommer J, Wlodkowic D, Mättö M, Eray M, Pelkonen J. HA14-1, a small molecule Bcl-2 antagonist, induces apoptosis and modulates action of selected anticancer drugs in follicular lymphoma B cells. Leuk Res. 2006 Mar;30(3):322-31. Epub 2005 Oct 6. PubMed PMID: 16213584.
20: Reiners JJ Jr, Kessel D. Susceptibility of myelomonocytic leukemia U937 cells to the induction of apoptosis by the non-peptidic Bcl-2 ligand HA14-1 is cell cycle phase-dependent. Cancer Lett. 2005 Apr 28;221(2):153-63. PubMed PMID: 15808401; PubMed Central PMCID: PMC2965436.

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